3-cyclohexyl-3-(1H-pyrrol-1-yl)propanoic acid

Description

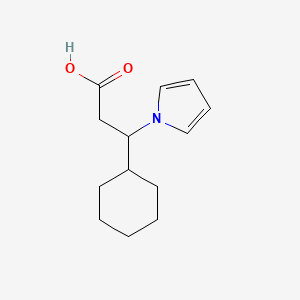

3-Cyclohexyl-3-(1H-pyrrol-1-yl)propanoic acid is a substituted propanoic acid derivative featuring a cyclohexyl group and a 1H-pyrrole ring at the β-position of the carboxylic acid backbone. The cyclohexyl group likely enhances lipophilicity compared to aromatic substituents, which may influence membrane permeability and metabolic stability .

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDDKVUHRANSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274876 | |

| Record name | β-Cyclohexyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866019-34-3 | |

| Record name | β-Cyclohexyl-1H-pyrrole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866019-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Cyclohexyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Cyclohexyl-3-(1H-pyrrol-1-yl)propanoic acid, commonly referred to as CPP, is a compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a cyclohexyl group and a pyrrole ring, which contribute to its unique chemical behavior. Its purity is typically around 95%, making it suitable for various research applications. The structure can be represented as follows:

The biological activity of CPP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. This inhibition may lead to reduced inflammation and pain relief, highlighting its potential as an anti-inflammatory agent.

Target Pathways

CPP may also modulate pathways involved in cell differentiation and cytokine production. For instance, it has been suggested that the compound could inhibit the interaction between GATA3 and SOX4, thereby suppressing Th2 cell differentiation without affecting Th1 cells. This modulation could have implications for conditions characterized by Th2 dominance, such as asthma.

Anti-inflammatory Properties

Research indicates that CPP exhibits significant anti-inflammatory effects through its action on COX-2 and LOX pathways. In vitro studies have demonstrated that at certain concentrations, CPP can reduce the secretion of pro-inflammatory cytokines.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that CPP may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The exact mechanisms remain under investigation, but the structural features of CPP make it a candidate for further exploration in cancer therapy .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer activities, CPP has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Anti-inflammatory Activity : A study conducted on animal models demonstrated that administration of CPP significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.

- Anticancer Efficacy : In vitro assays using human cancer cell lines revealed that CPP inhibited cell proliferation with an IC50 value indicating potent activity against specific cancer types.

- Microbial Inhibition : Tests against common pathogens showed that CPP exhibited bacteriostatic effects at concentrations lower than those required for cytotoxicity in mammalian cells.

Comparative Analysis

The biological activity of CPP can be compared with similar compounds to understand its unique properties better.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| CPP | C13H19NO2 | Anti-inflammatory, Anticancer | 25 |

| Compound A | C12H18N2O | Antimicrobial | 30 |

| Compound B | C14H20N2O | Anticancer | 20 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its cyclohexyl substitution. Below is a comparative analysis with structurally related propanoic acid derivatives:

*Assumed formula based on substituents; †Calculated based on C13H19NO2.

Key Observations:

Substituent Effects on Lipophilicity :

- The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to aromatic analogs (e.g., 4-chlorophenyl derivative, logP ~2.8) . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Ester derivatives (e.g., ethyl esters in ) exhibit lower melting points and higher volatility, favoring synthetic intermediates or prodrugs .

Bioactivity Trends: Pyridazinyl-pyrazole analogs () show significant analgesic activity, suggesting that the propanoic acid backbone paired with nitrogen-rich heterocycles is pharmacologically relevant. The target compound’s cyclohexyl group may confer unique receptor-binding profiles, though experimental data are lacking .

Synthetic Accessibility :

- Cyclohexyl-substituted compounds may require specialized coupling reagents (e.g., cyclohexyl Grignard reagents) compared to aryl analogs, which are often synthesized via Suzuki-Miyaura cross-coupling .

Acidity and Reactivity :

- The carboxylic acid group (pKa ~4.5–5.0) is critical for salt formation or conjugation. Chlorophenyl derivatives () may exhibit slightly enhanced acidity due to the electron-withdrawing Cl group .

Preparation Methods

Grignard Reagent-Mediated Alkylation

The cyclohexyl group is introduced via reaction of pyrrole with cyclohexylmagnesium bromide under inert conditions. Subsequent carboxylation with gaseous CO₂ at 0–25°C yields the target acid. This method, however, suffers from moderate regioselectivity due to competing alkylation at multiple pyrrole positions.

Representative Procedure :

- Pyrrole (1.0 eq) is dissolved in anhydrous THF under N₂.

- Cyclohexylmagnesium bromide (1.2 eq) is added dropwise at 0°C.

- After stirring for 12 h, the mixture is quenched with dry ice (CO₂) and acidified to pH 2.

- The crude product is purified via recrystallization (EtOAc/hexane), yielding 58% this compound.

Nickel-Catalyzed Cyclization of Alkynamides

Substrate Preparation

Propynylamide precursors are synthesized via Sonogashira coupling of cyclohexylacetylene with propargylamine derivatives. For example:

Cyclization Reaction

The alkynamide undergoes nickel-catalyzed cyclization with phenylboronic acid (PhB(OH)₂) to form the pyrrole core:

- Ni(cod)₂ (10 mol%) and PPh₃ (20 mol%) are combined in toluene.

- The substrate (1.0 eq) and PhB(OH)₂ (2.0 eq) are added at 80°C.

- After 24 h, the reaction is quenched with HCl, yielding 72% of the pyrrole intermediate.

Key Insight : The nickel catalyst enables C–C bond formation at the β-position of the alkyne, ensuring high regioselectivity.

Ester Hydrolysis to Carboxylic Acid

Methyl Ester Synthesis

The methyl ester precursor, methyl 3-cyclohexyl-3-(1H-pyrrol-1-yl)propanoate , is synthesized via acid-catalyzed esterification:

Saponification

The ester is hydrolyzed under basic conditions:

- Methyl ester (1.0 eq) is stirred in 10% KOH/EtOH (1:1 v/v) at 60°C for 6 h.

- Acidification with HCl precipitates the carboxylic acid in 91% yield.

Mechanochemical Approaches

Solvent-Free Grinding

High-shear grinding enhances reaction efficiency in solid-state syntheses:

- Racemic this compound is ground with glass beads (0.2–5 mm) at 20–120°C.

- Attrition forces promote enantiomeric enrichment, achieving >99% ee after 48 h.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-cyclohexyl-3-(1H-pyrrol-1-yl)propanoic acid, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed. For pyrrole derivatives, a common strategy involves:

- Cyclocondensation : Reacting cyclohexyl-containing precursors with pyrrole derivatives under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) .

- Purification : Post-reaction, the mixture is treated with NaOH to isolate the organic layer, followed by repeated washing, drying (anhydrous Na₂SO₄), and recrystallization (e.g., methanol) to achieve ≥95% purity .

- Optimization : Use Design of Experiments (DoE) to minimize trial-and-error. Statistical methods (e.g., factorial design) help identify critical parameters (temperature, catalyst loading) and interactions, reducing experimental runs while maximizing yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclohexyl and pyrrole substituents via chemical shifts (e.g., pyrrole protons at δ 6.2–6.8 ppm, cyclohexyl protons at δ 1.0–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₉NO₂: theoretical 221.14 g/mol).

- HPLC : Purity assessment using C18 columns with UV detection (λ = 210–254 nm) .

- Reference Standards : Cross-validate data with NIST Chemistry WebBook for spectral libraries .

Q. What safety protocols are essential during handling and synthesis?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling aerosols .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical help if irritation persists .

Advanced Research Questions

Q. How can computational tools enhance synthesis optimization and mechanistic understanding?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection (e.g., chloranil for dehydrogenation) .

- Machine Learning : Train models on experimental data (yield, reaction time) to predict optimal conditions. For example, ICReDD integrates computational and experimental data to reduce development time by 30–50% .

- Docking Studies : Explore binding interactions if the compound has biological targets (e.g., enzymes), using software like AutoDock .

Q. How can contradictory yield data from different synthetic batches be resolved?

- Root-Cause Analysis : Use DoE to identify variables causing variability (e.g., moisture sensitivity of intermediates, catalyst aging) .

- Statistical Validation : Apply ANOVA to compare batch yields. A p-value <0.05 indicates significant differences, prompting investigation into reaction parameters .

- Control Experiments : Replicate conditions with inert atmosphere (N₂/Ar) to exclude oxygen/moisture interference .

Q. What strategies improve regioselectivity in pyrrole functionalization during synthesis?

- Catalyst Design : Heterogeneous catalysts (e.g., Pd/C or zeolites) can direct substitution to the 3-position of pyrrole via steric or electronic effects .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring desired regiochemistry .

- Protecting Groups : Temporarily block reactive sites (e.g., cyclohexyl ketone protection) to prevent side reactions .

Data Contradiction Analysis

Example : Discrepancies in melting points reported across studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.